molecular formula C5H12O B1214224 (+)-2-Methyl-1-butanol CAS No. 616-16-0

(+)-2-Methyl-1-butanol

Cat. No. B1214224
CAS RN: 616-16-0
M. Wt: 88.15 g/mol
InChI Key: QPRQEDXDYOZYLA-RXMQYKEDSA-N
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Description

Synthesis Analysis

The synthesis of (+)-2-Methyl-1-butanol can involve various chemical processes, including fermentation and chemical synthesis from precursors like 2-keto-3-methylvalerate. Corynebacterium glutamicum has been engineered to produce (+)-2-Methyl-1-butanol via the Ehrlich pathway, highlighting the biotechnological approach to synthesizing this compound (Vogt et al., 2016).

Molecular Structure Analysis

The molecular structure of (+)-2-Methyl-1-butanol plays a significant role in its chemical behavior and physical properties. Its structure consists of a five-carbon chain with a methyl group on the second carbon and a hydroxyl group on the first carbon, contributing to its solubility and reactivity.

Chemical Reactions and Properties

(+)-2-Methyl-1-butanol undergoes various chemical reactions, including oxidation and pyrolysis. For example, the oxidation of racemic (+)-2-Methyl-1-butanol by alcohol oxidase from yeasts like Candida boidinii can produce an enantiomeric excess of the R-isomer, demonstrating enantioselectivity in biochemical transformations (Clark et al., 1994).

Physical Properties Analysis

The physical properties of (+)-2-Methyl-1-butanol, such as density, refractive index, and speed of sound, have been thoroughly studied. These properties are crucial for the material's handling and application in various industries. For instance, the densities, refractive indices, and speeds of sound for binary and ternary mixtures involving (+)-2-Methyl-1-butanol have been measured, providing valuable data for the chemical engineering field (Iloukhani & Mohammadlou, 2014).

Chemical Properties Analysis

The chemical properties of (+)-2-Methyl-1-butanol, including its reactivity and interactions with other chemicals, are essential for its application in synthesis and manufacturing processes. The compound's behavior in reactions, such as its enantioselective oxidation and role in azeotropic mixtures, highlights its versatility in chemical synthesis and processing (Clark et al., 1994).

Scientific Research Applications

Biofuel Production

  • Application : (+)-2-Methyl-1-butanol is explored as a potential biofuel. Its properties make it a suitable alternative fuel or blending component for combustion engines.
  • Research Insights : Studies have provided experimental data on its combustion characteristics, including ignition delay times and laminar flame speeds, contributing to a better understanding of its use as a biofuel (Park et al., 2015).

Microbial Fermentation and Engineering

  • Application : It is produced as a by-product in microbial fermentations from amino acid substrates. Efforts have been made to increase its production through metabolic engineering of microbial strains.
  • Research Insights : Metabolic engineering approaches have been employed to develop microbial strains for the enhanced production of (+)-2-Methyl-1-butanol (Cann & Liao, 2009).

Industrial and Solvent Uses

  • Application : It serves as a solvent in various industrial applications. Its properties make it useful in the production of other chemicals.
  • Research Insights : The combustion and oxidation kinetics of (+)-2-Methyl-1-butanol have been studied to understand its behavior in different industrial processes (Serinyel et al., 2014).

Chemical Synthesis

  • Application : This compound is a key ingredient in chemical synthesis, especially for higher alcohol synthesis.
  • Research Insights : Research has focused on synthesizing and characterizing catalysts for producing 2-methyl-1-alcohols like iso-butanol from synthesis gas, highlighting its role in chemical synthesis (Roberts & Sun, 2000).

Safety And Hazards


  • Flammable : Keep away from open flames.

  • Irritant : Avoid skin and eye contact.

  • Toxicity : Ingestion or inhalation may cause adverse effects.

  • Storage : Store in cool, well-ventilated areas away from direct sunlight.


Future Directions

Research on (+)-2-Methyl-1-butanol continues to explore its applications in green chemistry, sustainable synthesis, and its potential as a bio-based solvent. Investigating its biological activity and environmental impact remains an exciting avenue for future studies.


properties

IUPAC Name

(2R)-2-methylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O/c1-3-5(2)4-6/h5-6H,3-4H2,1-2H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRQEDXDYOZYLA-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901044400
Record name (+)-2-Methyl-1-butanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-2-Methyl-1-butanol

CAS RN

616-16-0
Record name (+)-2-Methyl-1-butanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=616-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1-butanol, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616160
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-2-Methyl-1-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901044400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHYL-1-BUTANOL, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O91KQ00JS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The disclosure provides a recombinant microorganism that produces an alcohol selected from the group consisting of: (a) 1-propanol, (b) isobutanol and having a yield of about 0.12 to about 0.41 grams of isobutanol per gram of glucose; (c) 1-butanol, (d) 2-methyl 1-butanol, (e) 3-methyl 1-butanol, and (f) 2-phenylethanol, wherein the alcohol is produced from a metabolite comprising 2-keto acid. In one embodiment, the organism produced less than about 240 mg/L of ethanol at about 112 hrs of culture. In another embodiment the alcohol production profile of the microorganism is substantially identical to the alcohol production profile of the microorganism designated SA237 or CRS-BuOH23, when cultured under similar conditions. In yet another embodiment, the yield of isobutanol is from about 0.33 to about 0.36 grams of isobutanol per gram of glucose or is about 0.36 to 0.40 grams of isobutanol per gram of glucose at about 16 to about 64 hours of culture. In yet a further embodiment, the yield of ethanol per gram of glucose is less than about 0.0037 g/g. In one embodiment, the microorganism comprises reduced ethanol production capability compared to a parental microorganism. In yet another embodiment, the microorganism comprises a reduction or inhibition in the conversion of acetyl-coA to ethanol. In yet a further embodiment, the recombinant microorganism comprises a reduction of an ethanol dehydrogenase thereby providing a reduced ethanol production capability. In one embodiment, the microorganism comprises expression or elevated expression of an enzyme that converts pyruvate to alpha-keto-isovalerate. In a further embodiment, the enzyme is 2-keto-acid decarboxylase (e.g., Pdc, Pdc1, Pdc5, Pdc6, Aro10, Thi3, Kivd, and KdcA, a homolog or variant of any of the foregoing, and a polypeptide having at least 60% identity to any one of the foregoing and having 2-keto-acid decarboxylase activity). In another embodiment, the 2-keto-acid decarboxylase is encoded by a polynucleotide having at least 60% identity to a nucleic acid selected from the group consisting of pdc, pdc1, pdc5, pdc6, aro10, thi3, kivd, kdcA, a homolog or variant of any of the foregoing, or a fragment thereof and wherein the polynucleotide encodes a polypeptide having 2-keto acid decarboxylase activity. In a specific embodiment, the 2-keto-acid decarboxylase is encoded by a polynucleotide derived from a kivd gene, or homolog thereof. In one embodiment, the microoganism comprises elevated expression or activity of a 2-keto-acid decarboxylase and an alcohol dehydrogenase, as compared to a parental microorganism. In one embodiment, the alcohol dehydrogenase is selected from the group consisting of Adh1, Adh2, Adh3, Adh4, Adh5, Adh6, Sfa1, a homolog or variant of any of the foregoing, and a polypeptide having at least 60% identity to any one of the foregoing and having alcohol dehydrogenase activity. In yet another embodiment, the alcohol dehydrogenase is encoded by a polynucleotide having at least 60% identity to a nucleic acid selected from the group consisting of an adh1, adh2, adh3, adh4, adh5, adh6, sfa1 gene, and a homolog of any of the foregoing and wherein the polynucleotide encodes a protein having 2-alcohol dehydrogenase activity. In one embodiment, the recombinant microorganism comprises one or more deletions or knockouts in a gene encoding an enzyme that catalyzes the conversion of acetyl-coA to ethanol, catalyzes the conversion of pyruvate to lactate, catalyzes the conversion of fumarate to succinate, catalyzes the conversion of acetyl-coA and phosphate to coA and acetyl phosphate, catalyzes the conversion of acetyl-coA and formate to coA and pyruvate, condensation of the acetyl group of acetyl-CoA with 3-methyl-2-oxobutanoate (2-oxoisovalerate), isomerization between 2-isopropylmalate and 3-isopropylmalate, catalyzes the conversion of alpha-keto acid to branched chain amino acids, synthesis of Phe Tyr Asp or Leu, catalyzes the conversion of pyruvate to acetyl-coA, catalyzes the formation of branched chain amino acids, catalyzes the formation of alpha-ketobutyrate from threonine, catalyzes the first step in methionine biosynthesis, and catalyzes the catabolism of threonine. For example, the microorganism can comprise one or more gene deletions selected from the group consisting of adhE, ldhA, frdBC, fnr, pta, pflB, leuA, leuB, leuC, leuD, ilvE, tyrB, poxB, ilvB, ilvI, ilvA, metA, tdh, homologs of any of the foregoing and naturally occurring variants of any of the foregoing. In a specific embodiment, a genotype of the microorganism is selected from the group consisting of: (a) a deletion or knockout selected from the group consisting of ΔadhE, ΔldhA, Δpta, ΔleuA, ΔleuB, ΔleuC, ΔleuD, ΔpoxB, ΔilvB, ΔilvI, ΔmetA, Δtdh and any combination thereof and comprising an expression or increased expression of kivd, ThrABC and adh2, wherein the microorganism produces 1-propanol; (b) a deletion or knockout selected from the group consisting of ΔadhE, ΔldhA, ΔfrdB, ΔfrdC, Δfnr, Δpta, ΔpflB, ΔleuA, ΔilvE, ΔpoxB, ΔilvA, and any combination thereof and comprising an expression or increased expression of kivd, ThrABC and adh2 wherein the microorganism produces isobutanol; (c) a deletion or knockout selected from the group consisting of ΔadhE, ΔldhA, Δpta, ΔpoxB, ΔilvB, ΔilvI, ΔmetA, Δtdh, and any combination thereof and comprising an expression or increased expression of kivd, ThrABC and adh2 wherein the microorganism produces 1-butanol; (d) a deletion or knockout selected from the group consisting of ΔilvB, ΔilvI, ΔmetA, Δtdh, and any combination thereof and comprising an expression or increased expression of kivd, ThrABC and adh2 wherein the microorganism produces 2-methyl 1-butanol; (e) a deletion or knockout selected from the group consisting of ΔadhE, ΔldhA, ΔfrdB, ΔfrdC, Δfnr, Δpta, ΔpflB, ΔilvE, ΔtyrB, and any combination thereof and comprising an expression or increased expression of kivd, ThrABC and adh2 wherein the microorganism produces 3-methyl 1-butanol; and (f) a deletion or knockout selected from the group consisting of ΔadhE, ΔldhA, ΔfrdB, ΔfrdC, Δfnr, Δpta, ΔpflB, ΔleuA, ΔilvE, ΔpoxB, ΔilvA, and any combination thereof and comprising an expression or increased expression of kivd, ThrABC and adh2 wherein the microorganism produces 2-pehylethanol. In a further embodiment, the ThrABC comprises a feedback resistant ThrA*. In one embodiment, the recombinant microorganism comprises a phenotype of the microorganism designated SA237 or CRS-BuOH23.
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Synthesis routes and methods II

Procedure details

Using the method described in Example 1(b), one part per hour of a 70 percent strength by weight aqueous solution of 2-methyl-2-ethyl-3-hydroxypropanal is hydrogenated, over the catalyst prepared as described in Example 1(a), at 130° C. and 30 bar, with a throughput of 0.35 part of 2-methyl-2-ethyl-3-hydroxypropanal per liter of catalyst per hour. The conversion is 99 percent. The hydrogenated material is fractionated through a packed column. After first runnings of water and small amounts of methanol, 2-methylbutanol and 2-methyl-2-ethyl-3-hydroxypropanal, 2-methyl-2-ethyl-propane-1,3-diol, of boiling point of 110°-112° C./12 mbar (melting point 44°-46° C.), is obtained in an amount corresponding to 0.6850 part per hour. This is equivalent to a yield of 96.2% of theory, based on starting material.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
(+)-2-Methyl-1-butanol

Citations

For This Compound
9,340
Citations
AF Cann, JC Liao - Applied Microbiology and Biotechnology, 2008 - Springer
… Here, we describe the first strain of Escherichia coli developed to produce the higher alcohol and potential new biofuel 2-methyl-1-butanol (2MB). To accomplish this, we explored the …
Number of citations: 186 link.springer.com
M Vogt, C Brüsseler, J van Ooyen, M Bott… - Metabolic …, 2016 - Elsevier
… The pentanol isomers 2-methyl-1-butanol and 3-methyl-1-… was engineered for producing 2-methyl-1-butanol and 3-methyl-… The best strains accumulated 0.37 g/l 2-methyl-1-butanol and …
Number of citations: 53 www.sciencedirect.com
Y Zhang, S Lane, JM Chen, SK Hammer… - Biotechnology for …, 2019 - Springer
… 3.10 ± 0.18 g isobutanol/L and 0.91 ± 0.02 g 2-methyl-1-butanol/L) from xylose. This represents … in yeast and the first report of 2-methyl-1-butanol produced from xylose. The yield of total …
Number of citations: 42 link.springer.com
Z Serinyel, C Togbé, G Dayma, P Dagaut - Combustion and flame, 2014 - Elsevier
… , oxidation of a pentanol isomer (2-methyl-1-butanol) was investigated experimentally in a jet… to include the oxidation chemistry of 2-methyl-1-butanol, the resulting mechanism was used …
Number of citations: 32 www.sciencedirect.com
A Aucejo, MC Burguet, JB Monton… - Journal of Chemical …, 1994 - ACS Publications
Vapor-liquid equilibrium data were measured for binary systems of 1-butanol with 2-methyl-l-butanol, 3-methyl-l-butanol, 2-methyl-2-butanol, and 3-methyl-2-butanol at 30 and 100 kPa. …
Number of citations: 19 pubs.acs.org
CR Shen, JC Liao - Energy & Environmental Science, 2012 - pubs.rsc.org
… Here we report the first photosynthetic production of 2-methyl-1-butanol (2MB), an energy-dense fuel molecule, from CO 2 in the genetically engineered cyanobacterium Synechococcus …
Number of citations: 123 pubs.rsc.org
Q Li, E Hu, Y Cheng, Z Huang - Fuel, 2013 - Elsevier
… Laminar flame speeds of 2-methyl-1-butanol (2MB)–air mixture at temperatures of 393, … 2-methyl-1-butanol and ethanol, n-butanol and iso-octane. Results show that 2-methyl-1-butanol …
Number of citations: 75 www.sciencedirect.com
MM Papari, H Ghodrati, F Fadaei, R Sadeghi… - Journal of Molecular …, 2013 - Elsevier
… Densities and speeds of sound for three binary mixtures 2-phenylethanol with 1-butanol, 2-butanol and 2-methyl-1-butanol were measured over the entire range of composition and at …
Number of citations: 39 www.sciencedirect.com
WL Weng, LT Chang, IM Shiah - Journal of Chemical & …, 1999 - ACS Publications
Viscosities and densities were measured for the binary mixtures of benzylamine with 1-pentanol, 2-pentanol, 2-methyl-1-butanol, 2-methyl-2-butanol, 3-methyl-1-butanol, and 3-methyl-2…
Number of citations: 53 pubs.acs.org
JM Resa, JM Goenaga, M Iglesias - Journal of Chemical & …, 2006 - ACS Publications
… For the 2-methyl-1-propanol + 2-methyl-1-butanol system, the ASOG prediction presents a … Correlations for the 2-methyl-1-propanol + 2-methyl-1-butanol system are very similar. Better …
Number of citations: 29 pubs.acs.org

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